molecular formula C7H6F3NO2S B3011193 2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid CAS No. 1522285-33-1

2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B3011193
CAS No.: 1522285-33-1
M. Wt: 225.19
InChI Key: FFZNRJDLCKITNX-UHFFFAOYSA-N
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Description

2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid is a high-purity chemical compound intended for research and development applications. As a member of the thiazole carboxylic acid family, this compound features a carboxylic acid group directly attached to the aromatic thiazole ring, classifying it as an aromatic carboxylic acid . The unique 3,3,3-trifluoropropyl substituent at the 2-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in medicinal chemistry. Thiazole-5-carboxylic acid derivatives are recognized as privileged structures in drug discovery due to their diverse biological activities. Research on analogous structures has demonstrated potent inhibitory activity against enzymes like xanthine oxidase, which is a target for treating conditions such as gout . Furthermore, related thiazole carboxamide derivatives have been extensively studied as potential cyclooxygenase (COX) inhibitors, exhibiting significant selectivity for the COX-2 isoform, which is relevant for developing new anti-inflammatory agents . The incorporation of the trifluoropropyl group is a common strategy in agrochemical and pharmaceutical research to modulate a compound's binding affinity, permeability, and overall pharmacokinetic profile. Researchers can utilize this bifunctional molecule (containing both a carboxylic acid and an electron-deficient side chain) for further synthetic elaboration, including the creation of amide derivatives for biological screening or exploration in materials science. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3,3,3-trifluoropropyl)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S/c8-7(9,10)2-1-5-11-3-4(14-5)6(12)13/h3H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZNRJDLCKITNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid typically involves the introduction of the trifluoropropyl group to a thiazole ring followed by carboxylation. One common method involves the reaction of 3,3,3-trifluoropropylamine with a thiazole derivative under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.

Chemical Reactions Analysis

Types of Reactions

2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Chemistry

2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications:

  • Reactions : It can undergo oxidation to form sulfoxides or sulfones and reduction to yield alcohols or aldehydes.

Biological Applications

The compound has shown potential in the development of bioactive molecules:

  • Mechanism of Action : The trifluoropropyl group enhances lipophilicity, aiding in cell membrane penetration. The thiazole ring may interact with biological targets, influencing enzyme activity or receptor interactions .

Industrial Applications

In industry, this compound is utilized for producing specialty chemicals:

  • Applications in Materials Science : It can be used in formulations requiring unique chemical properties due to its stability and reactivity .

Case Study 1: Development of Bioactive Molecules

Research has indicated that derivatives of this compound exhibit antimicrobial properties. In a study involving various thiazole derivatives, compounds with similar structures were tested against bacterial strains and showed significant inhibitory effects .

Case Study 2: Synthesis of Fluorinated Compounds

A study focused on synthesizing fluorinated compounds highlighted the efficiency of using this compound as a precursor. The research demonstrated improved yields when employing continuous flow synthesis techniques compared to traditional batch methods.

Mechanism of Action

The mechanism of action of 2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and interact with intracellular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-5-carboxylic Acid
  • Structure : Pyrazole core (two adjacent nitrogen atoms) with trifluoropropyl at position 1 and carboxylic acid at position 5.
  • Molecular Formula : C₇H₇F₃N₂O₂ .
  • Reduced metabolic stability due to the absence of sulfur, which often contributes to oxidative resistance in thiazoles.
3-Methoxy-1,2-thiazole-5-carboxylic Acid
  • Structure : Thiazole with methoxy at position 3 and carboxylic acid at position 5.
  • Properties : High purity (≥95%) and a methoxy group that increases solubility but reduces lipophilicity compared to trifluoropropyl .

Substituent Variations on Thiazole Core

2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic Acid
  • Structure : Thiazole with chlorothiophene at position 2 and carboxylic acid at position 5.
  • Molecular Formula: C₈H₄ClNO₂S₂; molecular weight: 245.71 .
2-Methyl-4-(Trifluoromethyl)-1,3-thiazole-5-carboxylic Acid
  • Structure : Methyl at position 2 and trifluoromethyl at position 4.
  • Molecular Formula: C₆H₄F₃NO₂S .
  • Key Differences: Trifluoromethyl is electron-withdrawing, increasing carboxylic acid acidity (pKa ~2.5 vs. ~3.0 for the target compound).

Functional Group Modifications

5-(Methoxycarbonyl)-1-(3,3,3-Trifluoropropyl)-1H-pyrazole-3-carboxylic Acid
  • Structure : Pyrazole with methoxycarbonyl at position 5 and trifluoropropyl at position 1.
  • Molecular Formula : C₉H₉F₃N₂O₄ .
  • Key Differences :
    • Methoxycarbonyl (ester) group reduces solubility in aqueous media compared to the carboxylic acid.
    • Enhanced metabolic stability due to ester protection of the acid group.
2-[2-(3,3,3-Trifluoropropyl)-1,3-Thiazol-4-yl]acetic Acid Hydrochloride
  • Structure : Thiazole with trifluoropropyl at position 2 and acetic acid at position 4.
  • Key Differences :
    • Acetic acid substituent alters spatial orientation and hydrogen-bonding capacity compared to the 5-carboxylic acid .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties
Target Compound Thiazole 2-(CF₃CH₂CH₂), 5-COOH C₇H₆F₃NO₂S* ~233.2* High lipophilicity, moderate acidity
1-(3,3,3-Trifluoropropyl)-1H-pyrazole-5-COOH Pyrazole 1-(CF₃CH₂CH₂), 5-COOH C₇H₇F₃N₂O₂ 232.14 Higher reactivity, lower stability
2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-COOH Thiazole 2-(Cl-thiophene), 5-COOH C₈H₄ClNO₂S₂ 245.71 Halogen bonding, higher logP
2-Methyl-4-(CF₃)-1,3-thiazole-5-COOH Thiazole 2-CH₃, 4-CF₃ C₆H₄F₃NO₂S 219.16 Increased acidity, reduced steric bulk
5-(Methoxycarbonyl)-1-(CF₃CH₂CH₂)-1H-pyrazole-3-COOH Pyrazole 1-(CF₃CH₂CH₂), 3-COOH, 5-COOCH₃ C₉H₉F₃N₂O₄ 290.18 Ester protection, lower solubility

*Estimated based on structural analogs.

Biological Activity

2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid (CAS No. 1522285-33-1) is a fluorinated organic compound notable for its thiazole ring structure and trifluoropropyl substitution. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to synthesize existing research findings regarding the biological activity of this compound, including mechanisms of action, comparative studies with similar compounds, and potential applications in drug development.

Chemical Structure and Properties

The chemical formula for this compound is C7H6F3NO2SC_7H_6F_3NO_2S. Its structure features a thiazole ring substituted with a trifluoropropyl group and a carboxylic acid functional group. The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, which are crucial for biological activity.

Potential Mechanisms:

  • Enzyme Inhibition : Similar thiazole derivatives have demonstrated the ability to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism. For instance, derivatives like 4-methyl-1,3-thiazole-5-carboxylic acid have shown moderate XO inhibitory activity .
  • Antioxidant Activity : Compounds containing thiazole rings often exhibit antioxidant properties due to their ability to scavenge free radicals .

Biological Activity Studies

Research on the biological activity of this compound is still emerging. However, insights can be drawn from studies on related compounds:

  • Xanthine Oxidase Inhibition :
    • A related study indicated that certain thiazole derivatives exhibited IC50 values ranging from 3.6 μM to 9.9 μM against xanthine oxidase . This suggests that this compound may possess similar inhibitory properties.
  • Antioxidant Properties :
    • Compounds structurally related to thiazoles have been tested for their antioxidant activity using DPPH free radical scavenging assays. These studies indicate that such compounds can effectively reduce oxidative stress .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other fluorinated thiazole derivatives:

Compound NameStructure TypeBiological Activity
4-Methyl-1,3-thiazole-5-carboxylic acidThiazole with methyl groupModerate xanthine oxidase inhibition
2-(Trifluoromethyl)thiazole-5-carboxylic acidThiazole with trifluoromethylAntioxidant activity observed
2-(Fluoropropyl)-1,3-thiazole-5-carboxylic acidThiazole with fluoropropylPotential enzyme inhibition

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, insights can be derived from broader research on thiazole derivatives:

  • A study published in Bioorganic Chemistry highlighted the synthesis and evaluation of various thiazole derivatives for their potential as antidiabetic agents. The results indicated that modifications in the thiazole structure could significantly impact biological activity .

Q & A

Q. What are the recommended synthetic routes for 2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid, and how can purity be ensured?

Synthesis typically involves coupling reactions between a thiazole precursor and a trifluoropropyl group. For example, brominated thiazole intermediates (e.g., 2-bromo-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid, as seen in ) can undergo nucleophilic substitution with 3,3,3-trifluoropropylamine or similar reagents. Purification methods include recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) and reverse-phase HPLC (C18 columns, acetonitrile/water gradients) to achieve >98% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : Use ¹H, ¹³C, and 19F NMR (e.g., 4.7T Bruker systems) to confirm the trifluoropropyl group’s integration and thiazole ring substitution patterns. Deuterated DMSO or CDCl3 are optimal solvents for resolving acidic protons .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (exact mass ~269.02 g/mol) and fragmentation patterns .
  • FTIR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O stretch) and 1100–1250 cm⁻¹ (C-F stretches) confirm functional groups .

Advanced Research Questions

Q. How does the trifluoropropyl group influence this compound’s bioactivity and physicochemical properties?

The CF₃ group enhances metabolic stability and lipophilicity (logP ~2.5), which may improve membrane permeability in drug candidates. However, the carboxylic acid moiety introduces pH-dependent solubility (e.g., poor solubility below pH 4). Computational modeling (e.g., COSMO-RS) can predict solubility profiles in biorelevant media .

Q. What strategies address contradictory data in biological assays involving this compound?

  • Impurity Analysis : Use HPLC-MS to detect trace intermediates (e.g., unreacted bromothiazole) that may interfere with bioassays .
  • Solvent Effects : Test activity in buffered solutions (pH 7.4) with co-solvents (e.g., PEG-400) to mitigate aggregation artifacts .
  • Dose-Response Reproducibility : Ensure consistent stock solution preparation (e.g., DMSO aliquots stored at -80°C) to prevent degradation .

Q. How can researchers optimize the compound’s solubility for in vivo studies?

  • Salt Formation : Prepare sodium or potassium salts via neutralization with NaOH/KOH in ethanol/water mixtures.
  • Nanoformulation : Encapsulate in liposomes (e.g., DPPC/cholesterol) or use cyclodextrin complexes to enhance aqueous dispersion .

Q. What are key considerations for structure-activity relationship (SAR) studies of derivatives?

  • Substituent Modifications : Replace the carboxylic acid with esters (e.g., methyl or tert-butyl) to study bioavailability. Introduce halogens (e.g., Cl, Br) at the thiazole 4-position to probe electronic effects .
  • Biological Testing : Screen against target enzymes (e.g., cyclooxygenase-2) using fluorogenic assays to correlate substituent effects with inhibitory potency .

Methodological Notes

  • Synthetic Caution : The trifluoropropyl group’s electron-withdrawing nature may deactivate the thiazole ring toward electrophilic substitution; consider Pd-catalyzed cross-coupling for regioselective modifications .
  • Data Validation : Always cross-reference NMR and MS data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to resolve structural ambiguities .

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